molecular formula C20H24O3 B1207328 Cannabistilbene I CAS No. 91925-76-7

Cannabistilbene I

Cat. No. B1207328
CAS RN: 91925-76-7
M. Wt: 312.4 g/mol
InChI Key: PPIQDICARGCSMB-UHFFFAOYSA-N
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Description

Cannabistilbene I is a phytochemical found in Cannabis sativa L . It is one of the secondary metabolites in the plant, which are not crucial for the survival of the plant but can provide a selective advantage in the plant’s environment .


Synthesis Analysis

The chemical structure of Cannabistilbene I was elucidated as 3,4′-dihydroxy-5-methoxy-3′(3-methylbut-2-enyl)-dihydrostilbene by 1 H NMR and mass spectral analysis and confirmed by total synthesis .


Molecular Structure Analysis

The molecular structure of Cannabistilbene I is represented by the SMILES notation: COc1cc (CCc2ccc (c (c2)CC=C (C)C)O)cc (c1)O .


Chemical Reactions Analysis

While specific chemical reactions involving Cannabistilbene I are not detailed in the available literature, it’s important to note that Cannabistilbene I is part of a larger group of compounds known as stilbenes, which are known for their anti-inflammatory and antioxidant properties .

Scientific Research Applications

Isolation and Structural Identification

  • Isolation from Cannabis Sativa: Cannabistilbene I, along with another compound, Cannabistilbene II, were isolated from a Panamanian variant of Cannabis sativa. The structure of Cannabistilbene I was identified as 3,4'-dihydroxy-5-methoxy-3'-(3-methylbut-2-enyl)-dihydrostilbene (Elsohly et al., 1984) (Elsohly et al., 1984).

Biochemical and Pharmacological Aspects

  • Phytochemical Analysis: Cannabistilbene I was identified in the phytochemical study of Bipinnula fimbriata, a rare species. This study highlighted the significance of such compounds in chemotaxonomic considerations and plant classification (Tomassini et al., 2020) (Tomassini et al., 2020).
  • Presence in Cannabis Phenolics: Cannabis sativa, known for its diverse phytochemicals, includes non-cannabinoid constituents like flavonoids, stilbenoids (including cannabistilbene), and lignanamides. These compounds contribute significantly to the pharmacological and nutritional value of Cannabis (Pollastro et al., 2017) (Pollastro et al., 2017).

Therapeutic Implications and Research Trends

  • Potential Medical Applications: While the specific therapeutic applications of Cannabistilbene I are not directly outlined in these studies, its identification in Cannabis sativa and related species, which are known for their medicinal uses, suggests potential pharmacological roles. Research in cannabinoid pharmacology highlights the medicinal properties of Cannabis components in treating various conditions (Kalant, 2001; Vučković et al., 2018) (Kalant, 2001)(Vučković et al., 2018).
  • Research Directions: The comprehensive review of Cannabis phytochemicals, including Cannabistilbene I, underscores the need for further research into the bioactive components of Cannabis. This is vital for developing new therapeutic agents and understanding their mechanisms of action (Andre et al., 2016; Al Ubeed et al., 2022) (Andre et al., 2016)(Al Ubeed et al., 2022).

Mechanism of Action

While the specific mechanism of action for Cannabistilbene I is not detailed in the available literature, it’s worth noting that Cannabistilbene I and Cannabistilbene IIa were determined to be very strong inhibitors of COX2 .

Safety and Hazards

While specific safety and hazards related to Cannabistilbene I are not detailed in the available literature, it’s important to note that workers in the cannabis industry, where Cannabistilbene I is found, may be exposed to a wide range of hazards .

Future Directions

The therapeutic potential of Cannabistilbene I and other stilbenes in Cannabis sativa is a promising area of research. Predictive in silico modeling provides prospective activity, pharmacokinetic, metabolism, and permeability data, setting the groundwork for further investigation into these poorly characterized compounds .

properties

IUPAC Name

4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-(3-methylbut-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-14(2)4-8-17-10-15(7-9-20(17)22)5-6-16-11-18(21)13-19(12-16)23-3/h4,7,9-13,21-22H,5-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIQDICARGCSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238791
Record name Cannabistilbene I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabistilbene I

CAS RN

91925-76-7
Record name Cannabistilbene I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091925767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabistilbene I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABISTILBENE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37HLY2WCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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